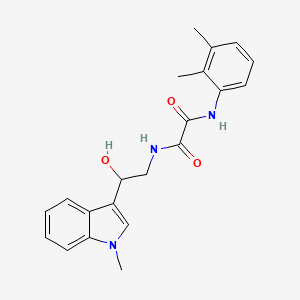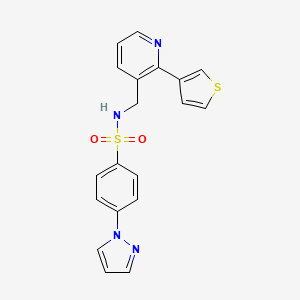
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyridine ring within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
Medically, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its properties may be harnessed to improve the efficiency of industrial processes.
作用机制
The mechanism by which 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(1H-pyrazol-1-yl)benzenesulfonamide
2-(thiophen-3-yl)pyridine
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Uniqueness
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of pyrazole, thiophene, and pyridine rings
属性
IUPAC Name |
4-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,18-6-4-17(5-7-18)23-11-2-10-21-23)22-13-15-3-1-9-20-19(15)16-8-12-26-14-16/h1-12,14,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNNGYZXZTYRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

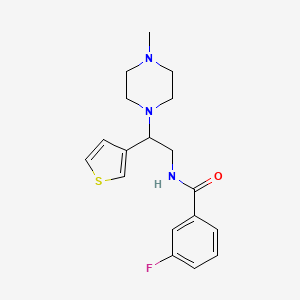
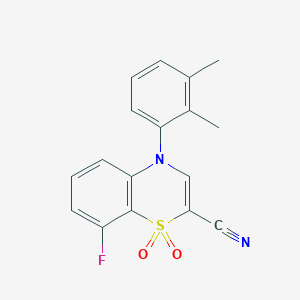
![(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B2779025.png)
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2779027.png)
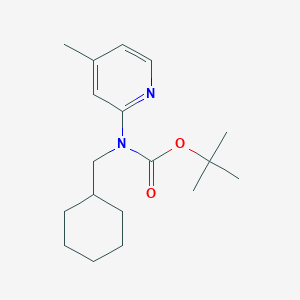
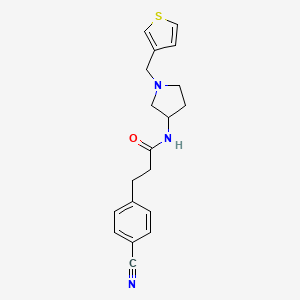
![(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2779031.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2779033.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2779034.png)
![2-CHLORO-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENYLACETAMIDE](/img/structure/B2779038.png)
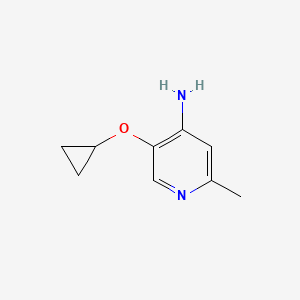
![4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2779040.png)
